molecular formula C17H23N3O2S B2950151 2-(2-((2,5-dimethylbenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide CAS No. 923675-07-4

2-(2-((2,5-dimethylbenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide

Cat. No.: B2950151
CAS No.: 923675-07-4
M. Wt: 333.45
InChI Key: AMSCASGNLSAWNF-UHFFFAOYSA-N
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Description

The compound 2-(2-((2,5-dimethylbenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide is a synthetic imidazole derivative characterized by a thioether-linked 2,5-dimethylbenzyl group, a hydroxymethyl substituent on the imidazole ring, and an N-ethylacetamide side chain.

Properties

IUPAC Name

2-[2-[(2,5-dimethylphenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-4-18-16(22)9-20-15(10-21)8-19-17(20)23-11-14-7-12(2)5-6-13(14)3/h5-8,21H,4,9-11H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSCASGNLSAWNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C(=CN=C1SCC2=C(C=CC(=C2)C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Analog 1: 2-(2-((2-Chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide

CAS No.: 923195-12-4 Molecular Formula: C₁₅H₁₈ClN₃O₂S Molecular Weight: 339.8 g/mol

Key Differences:
  • Substituent on Benzyl Group : The target compound features a 2,5-dimethylbenzyl group, whereas this analog substitutes the benzyl group with a 2-chloro atom.
  • In contrast, the dimethyl groups (electron-donating) in the target compound could enhance lipophilicity and steric bulk .
  • Molecular Weight : The dimethyl variant is expected to have a slightly higher molecular weight (~346–350 g/mol) compared to the chloro analog (339.8 g/mol).
Physicochemical Implications:
  • Solubility : The hydroxymethyl group in both compounds enhances hydrophilicity, but the dimethylbenzyl group may reduce aqueous solubility compared to the chloro analog due to increased hydrophobicity.
  • Stability : The thioether linkage in both compounds is susceptible to oxidation, but the electron-donating dimethyl groups in the target compound might offer slight protection against oxidative degradation compared to the chloro-substituted analog .

Analog 2: Benzo[d]imidazole Derivatives (e.g., Compound 3 from Yuan and Zhu, 2020)

Example Compound: 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid Key Features:

  • A benzo[d]imidazole core replaces the imidazole ring.
  • Contains a butanoic acid side chain instead of acetamide.
Comparison:
  • However, the imidazole core in the target compound allows for greater conformational flexibility.
  • Functional Groups: The butanoic acid group in the analog introduces ionizable carboxylate functionality (pH-dependent solubility), whereas the hydroxymethyl and acetamide groups in the target compound prioritize hydrogen bonding and neutral pH stability .

Analog 3: Thiazolylmethyl Carbamate Derivatives (PF 43(1), 2017)

Example Compound: Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate Key Features:

  • Thiazole ring instead of imidazole.
  • Complex peptidomimetic backbone with carbamate and hydroxy groups.
Comparison:
  • Heterocyclic Core : Thiazole rings are less basic than imidazoles, which may reduce metal-coordination capacity but improve metabolic stability.

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